molecular formula C11H9N3S B11887180 3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-42-1

3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B11887180
CAS No.: 7639-42-1
M. Wt: 215.28 g/mol
InChI Key: WZRQFDCTRCMPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazoloisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylthio-1,2,4-triazole with isoquinoline derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazoloisoquinolines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

7639-42-1

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

3-methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C11H9N3S/c1-15-11-13-12-10-9-5-3-2-4-8(9)6-7-14(10)11/h2-7H,1H3

InChI Key

WZRQFDCTRCMPNL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.